molecular formula C14H13ClN2O3S2 B3402682 N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide CAS No. 1060189-43-6

N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B3402682
CAS No.: 1060189-43-6
M. Wt: 356.9 g/mol
InChI Key: IIRNXWWTJJBMEY-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indolinyl group, a chlorothiophene moiety, and a sulfonamide functional group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indolinyl and chlorothiophene intermediates. These intermediates are then subjected to sulfonamide formation under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions using automated equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of Heat Shock Transcription Factor 1 (HSF1), which plays a crucial role in cellular stress responses . By binding to HSF1, the compound can modulate the expression of heat shock proteins and other stress-related genes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide-based molecules that share structural features with N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide. Examples include:

  • N-(1-acetylindolin-6-yl)-5-bromothiophene-2-sulfonamide
  • N-(1-acetylindolin-6-yl)-5-fluorothiophene-2-sulfonamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S2/c1-9(18)17-7-6-10-2-3-11(8-12(10)17)16-22(19,20)14-5-4-13(15)21-14/h2-5,8,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRNXWWTJJBMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide
Reactant of Route 2
N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide
Reactant of Route 5
N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide
Reactant of Route 6
N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide

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